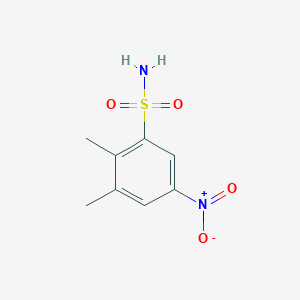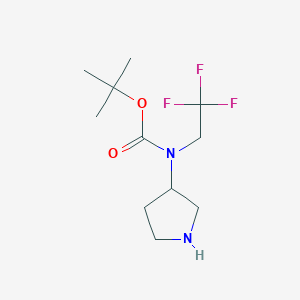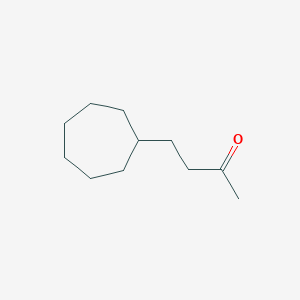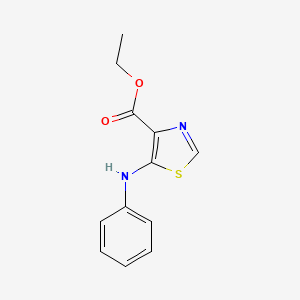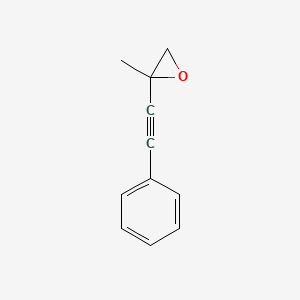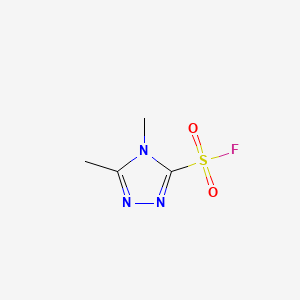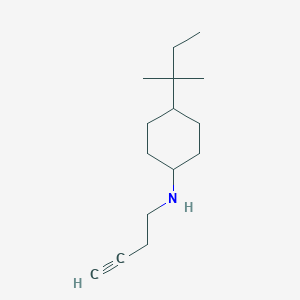
n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-amine: is an organic compound characterized by a cyclohexane ring substituted with a but-3-yn-1-yl group and a tert-pentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alkylation of Cyclohexanone: The synthesis begins with the alkylation of cyclohexanone using tert-pentyl bromide in the presence of a strong base like sodium hydride. This step introduces the tert-pentyl group to the cyclohexane ring.
Reduction: The resulting product is then reduced using a suitable reducing agent such as lithium aluminum hydride to obtain 4-(tert-pentyl)cyclohexanol.
Conversion to Amine: The alcohol group is converted to an amine via a two-step process involving the formation of a mesylate followed by nucleophilic substitution with ammonia.
Alkyne Introduction: Finally, the but-3-yn-1-yl group is introduced through a Sonogashira coupling reaction between the amine and but-3-yn-1-yl bromide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, forming diketones or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the conditions and catalysts employed.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Alkylated or acylated amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of structural modifications on biological activity. Its derivatives may serve as ligands for receptor studies or as probes for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives could be explored for their potential therapeutic properties. The presence of both an alkyne and an amine group makes it a versatile scaffold for drug design, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials. Its unique structural features may impart desirable properties to the final products.
Mécanisme D'action
The mechanism by which n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates or other functionalized molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(But-3-yn-1-yl)-4-(tert-butyl)cyclohexan-1-amine: Similar structure but with a tert-butyl group instead of a tert-pentyl group.
n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-one: Similar structure but with a ketone group instead of an amine group.
Uniqueness
The uniqueness of n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-amine lies in its combination of an alkyne group and a tert-pentyl-substituted cyclohexane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H27N |
|---|---|
Poids moléculaire |
221.38 g/mol |
Nom IUPAC |
N-but-3-ynyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C15H27N/c1-5-7-12-16-14-10-8-13(9-11-14)15(3,4)6-2/h1,13-14,16H,6-12H2,2-4H3 |
Clé InChI |
SCVACIBHMHGNSK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1CCC(CC1)NCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


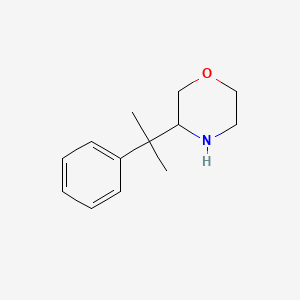
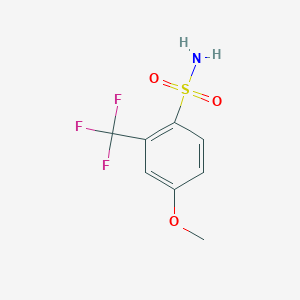

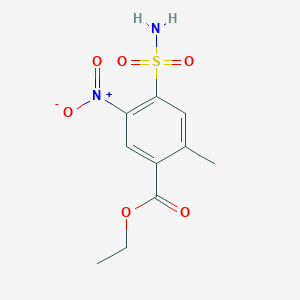


![N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide](/img/structure/B13525392.png)
